Mitapivat sulfate, also known as AG-348 sulfate hydrate, is an allosteric activator of pyruvate kinase, a key enzyme in the glycolytic pathway. This compound has been developed primarily for the treatment of pyruvate kinase deficiency, a rare genetic disorder that leads to chronic hemolytic anemia. Mitapivat sulfate enhances the activity of pyruvate kinase, thereby increasing the production of adenosine triphosphate and improving red blood cell survival. It was approved by the U.S. Food and Drug Administration under the brand name Pyrukynd for adult patients with this deficiency.
Mitapivat sulfate is derived from the compound Mitapivat, which is synthesized through various chemical processes. The compound belongs to the class of pyruvate kinase activators and is classified as a small molecule drug. Its development was spearheaded by Agios Pharmaceuticals, Inc., which focused on therapies for metabolic diseases.
The synthesis of Mitapivat sulfate involves several steps that include both organic and inorganic chemistry techniques. The process typically begins with the formation of intermediates that undergo various reactions such as condensation, protection/deprotection strategies, and coupling reactions to yield the final product.
The detailed steps can be complex and require specific conditions such as temperature control and solvent selection to optimize yield and purity .
The molecular formula of Mitapivat sulfate is CHNOS, with a molecular weight of approximately 403.46 g/mol. The compound features a complex structure that includes multiple functional groups essential for its biological activity.
Mitapivat sulfate participates in several chemical reactions relevant to its mechanism of action:
These reactions are critical in understanding how Mitapivat sulfate can alleviate symptoms associated with pyruvate kinase deficiency .
Mitapivat sulfate operates through an allosteric mechanism, where it binds to a distinct site on the pyruvate kinase R isoform tetramer. This binding stabilizes the active conformation of the enzyme, enhancing its catalytic efficiency without directly competing with substrate binding.
Mitapivat sulfate exhibits several notable physical and chemical properties:
These properties are essential for its formulation as a pharmaceutical product and influence its bioavailability and therapeutic efficacy .
Mitapivat sulfate has significant scientific applications primarily in the field of hematology:
Mitapivat sulfate (chemical name: Agios Pharmaceuticals AG-348 sulfate hydrate) is the sulfate salt form of mitapivat, a first-in-class small-molecule therapeutic. The free base (C₂₄H₂₆N₄O₃S) has a molecular weight of 450.56 g/mol and a mono-isotopic mass of 450.1726 Da [1] [6]. Structurally, it features a sulfonamide-linked quinoline core and a piperazine ring, enabling allosteric modulation of pyruvate kinase [3] [8]. The compound exists as a hemisulfate salt (C₂₄H₂₆N₄O₃S·0.5H₂SO₄), with crystallization yielding multiple polymorphic forms (e.g., Forms M1, M5, M6) characterized by distinct X-ray powder diffraction (XRPD) peaks [8]. Synthesis involves multi-step organic reactions, starting with quinoline sulfonylation followed by piperazine coupling. Patent data indicate solvent-based recrystallization (e.g., from ethanol/water) to achieve pharmaceutical-grade polymorphs [8].
Table 1: Structural Identifiers of Mitapivat Sulfate
Property | Value |
---|---|
Chemical Formula (Free base) | C₂₄H₂₆N₄O₃S |
Molecular Weight | 450.56 g/mol |
CAS Number (Free base) | Not publicly disclosed |
Salt Form | Hemisulfate |
Key Crystalline Forms | M1, M5, M6 (hemisulfate) |
Mitapivat sulfate is a white-to-off-white crystalline solid with moderate aqueous solubility (pH-dependent). It exhibits high permeability, with a calculated logP of 3.2, indicating lipophilicity [1] [4]. Stability studies under ICH guidelines confirm:
Table 2: Physicochemical Properties of Mitapivat Sulfate
Property | Value |
---|---|
Solubility (pH 7.0) | ~0.1 mg/mL |
LogP | 3.2 |
Melting Point | >200°C (decomposes) |
pKa | 6.8 (piperazine nitrogen) |
Crystal Density | 1.45 g/cm³ (Form M1) |
Absorption: Mitapivat sulfate demonstrates 73% absolute oral bioavailability. Peak plasma concentrations (Cmax) occur at 0.5–1.0 h post-dose. Food reduces Cmax by 42% and delays Tmax by 2.3 h but does not affect overall exposure (AUC) [1] [4].
Distribution: The steady-state volume of distribution (Vss) is 42.5 L, indicating extensive tissue penetration. Erythrocyte-to-plasma partitioning is moderate (ratio: 0.37), aligning with its red blood cell–targeted mechanism [1] [3].
Metabolism: Hepatic metabolism dominates, primarily via CYP3A4 (80%), with minor contributions from CYP1A2, CYP2C8, and CYP2C9. The major metabolite is an inactive N-desmethyl derivative (<10% of parent exposure) [1] [4]. Mitapivat also induces CYP3A4 and CYP2B6, necessitating drug interaction monitoring [3] [4].
Excretion: After radiolabeled dosing, 49.6% of radioactivity is recovered in urine (2.6% as unchanged drug) and 39.6% in feces (<1% unchanged). The effective half-life is 3–5 h [1] [4].
Table 3: Key Pharmacokinetic Parameters
Parameter | Value (Mean ± CV%) |
---|---|
Bioavailability | 73% |
Tmax | 0.5–1.0 h |
Vss | 42.5 L |
Plasma Half-life | 3–5 h |
Clearance (CL/F) | 11.5–14.4 L/h |
Urinary Excretion | 2.6% (unchanged) |
Mitapivat sulfate exhibits 97.7% plasma protein binding, primarily to albumin and α₁-acid glycoprotein [1] [4]. This high binding limits free drug concentration but ensures sustained release. Its binding to erythrocyte pyruvate kinase (PKR) is allosteric and non-competitive, stabilizing the enzyme’s active tetrameric form. This enhances affinity for phosphoenolpyruvate (PEP) by 3.4-fold and increases ATP production by 2.4-fold in PK-deficient red blood cells [1] [3].
An off-target interaction involves aromatase (CYP19A1) inhibition (IC₅₀ = 1.2 µM), reducing estrogen synthesis. This is mechanistically linked to bone mineral density concerns in long-term therapy but is considered clinically negligible in adults [1] [3]. Mitapivat’s binding to plasma proteins remains unaltered by renal or hepatic impairment, though pharmacokinetic studies in these populations are ongoing [4].
Table 4: Key Binding Interactions
Target | Affinity/Effect | Clinical Relevance |
---|---|---|
Pyruvate Kinase (PKR) | Kd = 0.2 µM; Activation | Increases ATP, reduces 2,3-DPG |
Aromatase (CYP19A1) | IC₅₀ = 1.2 µM; Inhibition | Potential bone density effects |
Plasma Proteins | 97.7% bound | Limited free drug availability |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7